(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-11-16(12(2)21(3)20-11)17(23)22-8-5-13(6-9-22)24-15-4-7-19-10-14(15)18/h4,7,10,13H,5-6,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQZZZKVCHATDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound involves a multi-step synthetic route. One common approach might involve:
Nucleophilic substitution reaction where a 3-chloropyridine derivative reacts with a hydroxy-piperidine compound under basic conditions to form the 3-chloropyridin-4-yloxypiperidine intermediate.
This intermediate is then subjected to further reaction with a pyrazole derivative, such as 1,3,5-trimethyl-1H-pyrazol-4-ylmethanone, possibly in the presence of a coupling agent like EDC or DCC in an appropriate solvent such as dichloromethane or DMF.
Industrial Production Methods: Industrial synthesis might involve optimization of the aforementioned steps for larger scale production. Parameters such as temperature control, solvent choice, and purification techniques are fine-tuned to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation might involve reagents like hydrogen peroxide or potassium permanganate.
Substitution reactions could use nucleophiles like amines or alkoxides.
Hydrolysis may require acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Major Products Formed: Depending on the reaction, major products could include oxidized derivatives, substituted pyridines, or hydrolyzed pyrazole products.
Scientific Research Applications
The versatility of "(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone" allows for a myriad of scientific applications:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in medicinal chemistry.
Biology: Studied for potential interactions with biological macromolecules due to its unique structure.
Medicine: Investigated for pharmacological activities, possibly acting as enzyme inhibitors or receptor antagonists.
Industry: Utilized in developing new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, it may bind to enzyme active sites or receptor proteins, thereby modulating their activity. The exact pathways would depend on the biological context it’s investigated in, but it could involve mechanisms like competitive inhibition or allosteric modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Group Influence
The compound shares structural motifs with several bioactive molecules:
- Pyridine Derivatives : Compounds like 3-chloropyridine derivatives are common in agrochemicals and pharmaceuticals due to their electron-withdrawing effects and ability to engage in π-π stacking .
- Piperidine-Based Drugs : Piperidine rings are prevalent in CNS-targeting drugs (e.g., paroxetine). The ether linkage in this compound may reduce basicity compared to amine-linked analogs, altering pharmacokinetics.
- Pyrazole-Containing Compounds : Trimethylpyrazole groups, as seen in celecoxib, often enhance selectivity by occupying hydrophobic pockets in enzyme active sites.
Physicochemical Properties
For example:
- BAC-C12 exhibits CMC values of 8.3 mM (spectrofluorometry) and 8.0 mM (tensiometry) , demonstrating method consistency .
- The target compound’s hydrophobic pyrazole and polar pyridine groups may result in a lower CMC than BAC-C12, suggesting stronger self-assembly tendencies.
Methodological Variability in Comparisons
Studies emphasize that similarity outcomes depend on the algorithm used. For instance:
- Tanimoto coefficients may classify this compound as dissimilar to BAC-C12 due to differing cores (pyridine vs. quaternary ammonium).
- 3D shape-based methods could highlight overlap in hydrophobic regions, suggesting shared target profiles .
Data Tables
Table 1: CMC Determination Methods for Quaternary Ammonium Compounds (Comparative Framework)
| Compound | Method | CMC (mM) | Consistency | Reference |
|---|---|---|---|---|
| BAC-C12 | Spectrofluorometry | 8.3 | High | |
| BAC-C12 | Tensiometry | 8.0 | High |
Biological Activity
The compound (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Structural Characteristics
This compound features a complex structure with several key components:
- Chloropyridinyl moiety : Known for enhancing biological activity.
- Piperidinyl group : Contributes to the compound's stability and bioavailability.
- Pyrazolyl ring : Associated with various pharmacological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to:
- Receptor binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to neuropharmacology.
- Enzyme inhibition : It can inhibit enzymes involved in critical biological processes, contributing to its therapeutic effects.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. For instance:
- A series of pyrazole derivatives were synthesized and tested for antiproliferative activity against human breast cancer cell lines (MCF7). Notably, compounds exhibited IC50 values indicating significant cytotoxicity and induced apoptotic cell death through cell cycle arrest at the EGFR phase .
Neuropharmacological Effects
The structural features of this compound suggest potential applications in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease.
In Silico Studies
In silico modeling and molecular dynamics simulations have been employed to predict the binding affinities and interactions of this compound with various biological targets. These studies indicate that the chloropyridine and pyrazole groups enhance binding specificity and potency .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct biological profiles. The following table summarizes some notable derivatives:
| Compound Name | Description |
|---|---|
| 1-(4-(3-Chloropyridin-yloxy)piperidinyl)-2-(1H-indol-3-yl)ethanone | Potential cancer treatment properties. |
| (4-(3-Chloropyridin-yloxy)piperidin-1-yl)(naphthalen-1-y)methanone | Features similar structural components but varies in substituents. |
| Ethyl 4-(4-(3-chloropyridin-yloxy)piperidin-1-y)-4-oxobutanoate | Another derivative with distinct chemical properties. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
